In-Depth Technical Guide: Preparation of Chloro(dimethyl sulfide)gold(I) from Sodium Tetrachloroaurate(III)
In-Depth Technical Guide: Preparation of Chloro(dimethyl sulfide)gold(I) from Sodium Tetrachloroaurate(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chloro(dimethyl sulfide)gold(I) (AuCl(SMe₂)), a valuable precursor in gold-based chemistry, starting from sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O). This document details the experimental protocol, underlying chemical principles, and quantitative data to ensure reproducible and efficient synthesis.
Introduction
Chloro(dimethyl sulfide)gold(I) is a stable, air-insensitive, and commercially available gold(I) complex that serves as a common entry point into gold chemistry. Its utility stems from the labile nature of the dimethyl sulfide (B99878) ligand, which can be readily displaced by a variety of other ligands, making it a versatile starting material for the synthesis of a wide range of gold(I) compounds, including those with applications in catalysis and medicinal chemistry. The preparation from sodium tetrachloroaurate(III) involves the reduction of the gold(III) center to gold(I) by dimethyl sulfide, which also acts as a coordinating ligand.
Reaction Scheme and Stoichiometry
The synthesis of chloro(dimethyl sulfide)gold(I) from sodium tetrachloroaurate(III) proceeds via the reduction of Au(III) to Au(I). Dimethyl sulfide (SMe₂) serves as both the reducing agent and the coordinating ligand. The overall balanced chemical equation, starting from the analogous chloroauric acid, is as follows.
HAuCl₄ + 2 SMe₂ + H₂O → AuCl(SMe₂) + 3 HCl + Me₂SO
When starting with sodium tetrachloroaurate (B171879), the stoichiometry is analogous.
Table 1: Reactant Properties and Molar Equivalents
| Compound | Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| Sodium Tetrachloroaurate(III) Dihydrate | Na[AuCl₄]·2H₂O | 397.79 | 1.0 |
| Dimethyl Sulfide | (CH₃)₂S | 62.13 | > 2.0 |
| Ethanol (B145695) | C₂H₅OH | 46.07 | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Washing Solvent |
Experimental Protocol
This protocol is adapted from established procedures for the reduction of gold(III) salts with dimethyl sulfide.
3.1. Materials and Equipment
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Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O)
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Dimethyl sulfide ((CH₃)₂S)
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Anhydrous Ethanol (200 proof)
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Diethyl ether
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)
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Büchner funnel and filter paper
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Vacuum flask
3.2. Procedure
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Dissolution of the Gold Salt: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium tetrachloroaurate(III) dihydrate (1.0 eq) in anhydrous ethanol. The solution should be stirred until all the solid has dissolved, resulting in a yellow solution.
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Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring.
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Addition of Dimethyl Sulfide: While maintaining the temperature at 0 °C, slowly add an excess of dimethyl sulfide (> 2.0 eq) dropwise to the stirred solution. A color change and the formation of a precipitate should be observed.
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Reaction: Allow the reaction mixture to stir at 0 °C for a specified period, typically 1-2 hours, to ensure complete reduction and precipitation of the product.
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Isolation of the Product: Isolate the white to off-white solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
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Drying: Dry the purified chloro(dimethyl sulfide)gold(I) under vacuum to obtain a fine, white powder.
Table 2: Summary of Experimental Conditions
| Parameter | Value/Condition |
| Starting Material | Sodium Tetrachloroaurate(III) Dihydrate |
| Reducing Agent/Ligand | Dimethyl Sulfide |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Product Appearance | White to off-white solid |
| Purification Method | Filtration and washing |
Signaling Pathway and Experimental Workflow
4.1. Reaction Mechanism
The synthesis involves a redox reaction where the gold(III) in the tetrachloroaurate anion is reduced to gold(I). Dimethyl sulfide acts as the reducing agent and is itself oxidized to dimethyl sulfoxide (B87167) (DMSO). The resulting gold(I) chloride is then stabilized by coordination with another molecule of dimethyl sulfide.
Caption: Reaction mechanism for the synthesis of AuCl(SMe₂).
4.2. Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of chloro(dimethyl sulfide)gold(I).
Caption: Experimental workflow for AuCl(SMe₂) synthesis.
Safety and Handling
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Sodium tetrachloroaurate(III) is harmful if swallowed and causes skin and eye irritation.
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Dimethyl sulfide is a flammable liquid with an unpleasant odor. It is harmful if swallowed and causes skin and eye irritation.
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All manipulations should be performed in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
Conclusion
The preparation of chloro(dimethyl sulfide)gold(I) from sodium tetrachloroaurate(III) is a straightforward and efficient method for accessing a key precursor in gold chemistry. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably synthesize this versatile compound for a multitude of applications in research and development.
